molecular formula C11H21NO3S B2370764 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide CAS No. 874788-31-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide

Cat. No.: B2370764
CAS No.: 874788-31-5
M. Wt: 247.35
InChI Key: NXUOHVDLFIBXIP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide is an organic compound that belongs to the class of thieno[2,3-d]pyrimidinedione derivatives. This compound has gained attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide typically involves the reaction of tetrahydrothiophene-3-one with isobutylamine in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of 12-24 hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylpropionamide stands out due to its unique structural features and its ability to activate GIRK channels. This makes it a valuable compound for research in various fields, including pharmacology and medicinal chemistry .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-4-11(13)12(7-9(2)3)10-5-6-16(14,15)8-10/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUOHVDLFIBXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC(C)C)C1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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